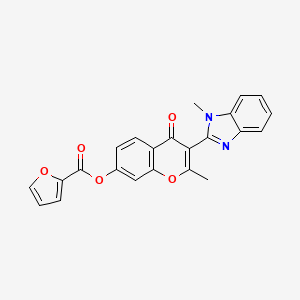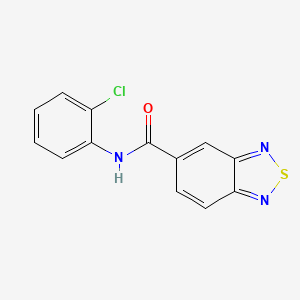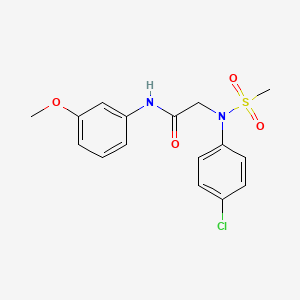![molecular formula C19H21ClN2O3S B3464107 N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3464107.png)
N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide
Übersicht
Beschreibung
N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide, also known as CP-154,526, is a selective antagonist of corticotropin-releasing factor (CRF) receptors. It was first synthesized in the late 1990s and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide works by blocking the binding of CRF to its receptors in the brain. CRF is a neuropeptide that is involved in the regulation of the body's stress response. By blocking the action of CRF, this compound can reduce the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the release of stress hormones such as cortisol and adrenocorticotropic hormone (ACTH). It can also reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, this compound can increase the activity of the dopamine system, which is involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide has several advantages for use in lab experiments. It is highly selective for CRF receptors and has a low affinity for other receptors. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use. This compound can be difficult to synthesize and purify, and it can be expensive to obtain. Additionally, it has a short half-life and may require frequent dosing in experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide. One area of interest is its potential use in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of PTSD. This compound has been shown to reduce the symptoms of PTSD in animal models, and clinical trials are needed to determine its efficacy in humans. Finally, there is interest in developing more selective CRF receptor antagonists that may have fewer side effects than this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide has been studied for its potential therapeutic applications in several areas, including anxiety, depression, and drug addiction. It has also been investigated for its potential use in the treatment of stress-related disorders such as post-traumatic stress disorder (PTSD).
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-N-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-26(24,25)22(18-6-4-5-17(20)13-18)14-15-7-9-16(10-8-15)19(23)21-11-2-3-12-21/h4-10,13H,2-3,11-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPGUADYWBXJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)C(=O)N2CCCC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3464030.png)
![2-mercapto-3-(4-methoxyphenyl)-6,6-dimethyl-3,5,6,8-tetrahydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B3464033.png)
![5-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B3464045.png)
![4-cyano-N,N-diethyl-3-methyl-5-[(3-nitrobenzoyl)amino]-2-thiophenecarboxamide](/img/structure/B3464048.png)
![5-[(3-chlorobenzoyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B3464051.png)
![methyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B3464066.png)

![N-{[4-(acetylamino)phenyl]sulfonyl}-N-(4-methoxyphenyl)glycine](/img/structure/B3464071.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3464081.png)


![N-(3,4-dimethylphenyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B3464101.png)
![N-[4-(1-azepanylcarbonyl)benzyl]-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B3464102.png)